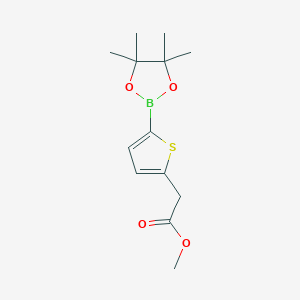

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate

Description

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is a boronic ester-containing compound featuring a thiophene ring substituted with a methyl acetate group at the 2-position and a pinacol boronate moiety at the 5-position. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound is synthesized via palladium-catalyzed borylation, often employing PEPPSI-IPr as a catalyst in 1,4-dioxane/methanol under mild conditions (70°C, 20 minutes), followed by hydrolysis with NaOH . Its applications span pharmaceuticals, materials science, and agrochemicals due to its stability and reactivity in cross-coupling processes.

Properties

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(19-10)8-11(15)16-5/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRIXQPXQLFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its dioxaborolane moiety and a thiophene ring, which are known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of approximately 293.12 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing dioxaborolane structures are often involved in the inhibition of enzymes such as proteases and kinases, which play critical roles in cellular signaling and metabolism.

- Antioxidant Properties : The thiophene ring may contribute to antioxidant activities, protecting cells from oxidative stress.

- Targeting Specific Pathways : Research indicates that similar compounds can modulate pathways involved in cancer progression and inflammation.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A study published in Biological Chemistry demonstrated that compounds similar to this compound inhibited cathepsin C activity. This inhibition was linked to decreased inflammation markers in vivo . -

Antioxidant Activity :

Research published in FEBS Letters highlighted the antioxidant properties of dioxaborolane derivatives. The study found that these compounds effectively reduced oxidative stress markers in cellular models . -

Cytotoxicity Against Cancer Cells :

A recent investigation reported that this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . -

Anti-inflammatory Effects :

In a study focusing on macrophage activation, this compound showed potential in downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate has shown promise in the development of pharmaceuticals. The presence of the boron moiety enhances the compound's reactivity and selectivity in biological systems.

Case Study: Anticancer Activity

A study investigated the anticancer properties of boron-containing compounds similar to this compound. The results indicated that these compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) levels in cancer cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations.

Reactions and Transformations

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst; base | Biaryl compounds |

| Nucleophilic Substitution | Strong nucleophile; solvent | Thiophene derivatives |

| Esterification | Acid catalyst; heat | Various esters |

These reactions demonstrate the compound's utility in synthesizing complex organic molecules.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and nanocomposites.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity. The study focused on creating conductive polymer composites that could be used in electronic applications. The results indicated improved charge transport properties due to the presence of the boron-containing thiophene unit.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of boronic esters with aromatic cores. Key structural analogs and their distinguishing features are outlined below:

Table 1: Comparison of Key Structural Analogs

Key Findings from Comparative Studies

Electronic Effects :

- Thiophene-based analogs exhibit superior electron-richness compared to phenyl derivatives, accelerating oxidative addition in palladium-catalyzed reactions .

- Pyridine-containing derivatives (e.g., Ethyl 2-(5-boronate-pyridin-2-yl)acetate) display reduced reactivity due to electron-withdrawing nitrogen, requiring harsher conditions for coupling .

Steric Considerations :

- Benzo[b]thiophene derivatives (e.g., CAS 1174298-60-2) face steric challenges at the coupling site, leading to lower yields in bulky substrate couplings .

- Methyl substitution on thiophene (e.g., 3-Methyl-2-boronate-thiophene) minimally affects reactivity but alters regiochemistry in subsequent functionalizations .

Functional Group Compatibility :

- Carboxaldehyde-substituted analogs (e.g., CAS 1040281-83-1) enable post-coupling modifications, such as imine formation, broadening utility in drug discovery .

- Fluorinated phenyl derivatives (e.g., CAS 944317-66-2) improve pharmacokinetic profiles in bioactive molecules due to fluorine’s metabolic stability .

Preparation Methods

Initial Synthesis of the Boronic Ester Intermediate

The core step in preparing methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate involves synthesizing the boronic ester precursor, typically a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituted aromatic compound.

- Boronate Ester Formation via Boronation of Halogenated Precursors:

The process often begins with a halogenated thiophene derivative, such as 2-bromothiophene, which undergoes palladium-catalyzed borylation to introduce the boronate ester.

2-Bromothiophene + Bis(pinacolato)diboron → 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

This step yields a boronic ester intermediate essential for subsequent cross-coupling reactions.

Coupling with Acetate-Containing Precursors

The next step involves attaching the acetate moiety to the thiophene ring bearing the boronic ester.

Suzuki-Miyaura Cross-Coupling:

The boronic ester reacts with a halogenated methyl acetate derivative (e.g., 2-bromoacetate) under palladium catalysis to form the desired aryl-alkyl linkage.

This coupling introduces the methyl acetate functionality at the 2-position of the thiophene ring, producing the intermediate this compound.

Optimization and Variations in Preparation

Research indicates that reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yield and purity. For example, using milder conditions with optimized catalyst concentrations minimizes side reactions and decomposition, especially during boron cross-coupling steps.

Use of Ligands:

Phosphine ligands like Xantphos or DPPF improve catalytic efficiency.Solvent Effects:

Polar aprotic solvents like DMSO or DMF facilitate better solubility of reagents and catalysts.Reaction Monitoring:

TLC and LC-MS are employed to monitor the progress and confirm the formation of the boronic ester and subsequent coupling products.

Post-Synthesis Purification

The final compound is purified via chromatography techniques:

Silica Gel Chromatography:

Using mixtures of ethyl acetate and hexane to isolate the product with high purity.Recrystallization:

From suitable solvents to enhance purity.

Data Summary Table

| Step | Reagents | Catalyst | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Boronation | Halogenated thiophene + B2Pin2 | Pd(dppf)2Cl2 | Dioxane | Reflux 110°C, 12-40h | ~85-90% | Formation of boronic ester |

| 2. Coupling | Boronic ester + methyl acetate derivative | Pd(PPh3)4 | Toluene/Water | 80–110°C, 12–24h | 70-85% | Suzuki-Miyaura coupling |

| 3. Purification | - | - | - | Chromatography | - | Silica gel or recrystallization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate?

- The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of thiophene derivatives. For example, a two-step procedure involves:

Borylation : Reaction of 5-bromo-thiophene-2-acetate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate under inert atmosphere at 90°C for 24 hours .

Esterification : Methylation of the intermediate carboxylic acid using methanol and a dehydrating agent (e.g., DCC/DMAP).

Q. How can researchers purify this compound to achieve high analytical purity?

- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate boronic ester byproducts.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C to crystallize the product.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the dioxaborolane ring (quartet at δ 1.3 ppm for methyl groups) and thiophene protons (δ 6.8–7.2 ppm) .

- FT-IR : Detect ester carbonyl (C=O) at ~1720 cm⁻¹ and B-O stretching at ~1350 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the primary stability concerns during storage?

- Moisture Sensitivity : Hydrolysis of the boronic ester occurs in humid conditions, forming boronic acid. Store under argon at −20°C in sealed, desiccated containers .

- Light Sensitivity : Thiophene derivatives degrade under UV light; use amber vials .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to improve cross-coupling efficiency.

- Solvent Optimization : Replace 1,4-dioxane with THF or DMF to enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C, improving yield by 15–20% .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Variable Temperature NMR : Use VT-NMR to identify dynamic effects (e.g., rotational barriers in the dioxaborolane ring) causing peak splitting discrepancies .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl esters in ) to assign ambiguous signals.

Q. How does the electronic nature of the thiophene ring influence reactivity in cross-coupling reactions?

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) show the thiophene’s electron-rich nature enhances oxidative addition with Pd(0) catalysts. Substituents at the 5-position modulate charge distribution, affecting coupling rates .

- Experimental Validation : Compare coupling efficiency with electron-deficient (e.g., nitro-substituted) vs. electron-rich (e.g., methoxy-substituted) analogs .

Q. What are the key challenges in scaling up synthesis for multi-gram batches?

- Byproduct Formation : Pinacol ester decomposition generates volatile side products (e.g., pinacol). Use vacuum distillation or scavenger resins (e.g., QuadraSil™) for removal .

- Exothermic Reactions : Control temperature during borylation using jacketed reactors to prevent runaway reactions .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) and work in a fume hood. The compound is flammable (flash point: 85°C) and may release toxic boron oxides upon combustion .

- Data Reproducibility : Document reaction parameters (e.g., inert gas flow rate, catalyst lot) meticulously to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.